molecular formula C8H13N3OS B15260726 2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide

2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide

Cat. No.: B15260726
M. Wt: 199.28 g/mol
InChI Key: WTTOQZAQUOHLKK-UHFFFAOYSA-N
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Description

2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide is a chemical compound with a thiazole ring structure Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide typically involves the reaction of thiazole derivatives with ethylamine and other reagents under controlled conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(1-aminoethyl)phenyl derivatives: These compounds share a similar aminoethyl group but differ in their ring structures.

    Thiazole derivatives: Other thiazole-based compounds with different substituents.

Uniqueness

2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds .

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C8H13N3OS/c1-3-10-7(12)6-4-13-8(11-6)5(2)9/h4-5H,3,9H2,1-2H3,(H,10,12)

InChI Key

WTTOQZAQUOHLKK-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CSC(=N1)C(C)N

Origin of Product

United States

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